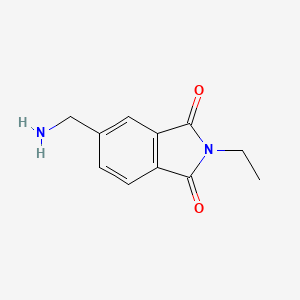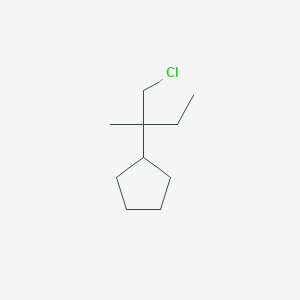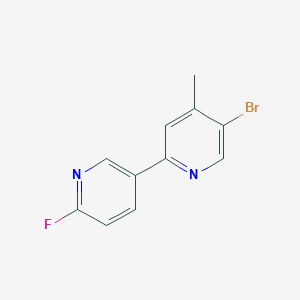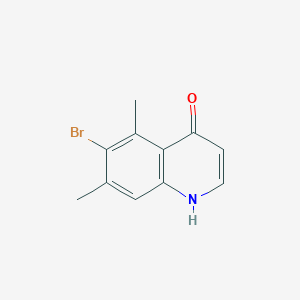![molecular formula C9H18N4 B13196247 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both piperazine and tetrahydropyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学研究应用
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
Uniqueness
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is unique due to its combined piperazine and tetrahydropyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various biological targets, making it a valuable compound in research and industry.
属性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC 名称 |
2-(piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H18N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h10H,1-8H2,(H,11,12) |
InChI 键 |
XTWBDAADBPDJGN-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


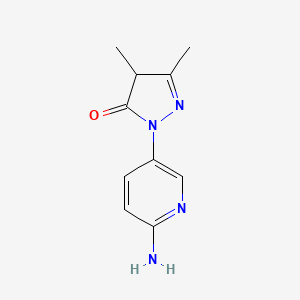
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


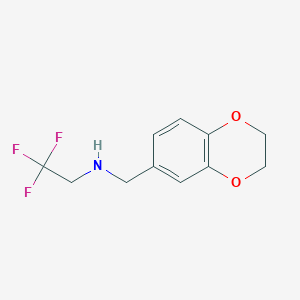
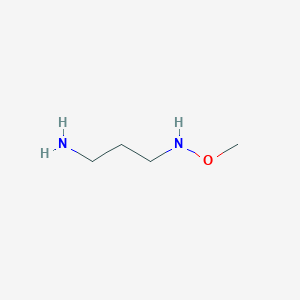
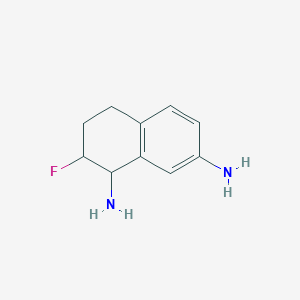
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
